6-Fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Beschreibung
6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a fluorine atom at position 6, a morpholine group at position 7, and a carboxylic acid moiety at position 2. This compound is synthesized via a regioselective reaction involving 4-oxo-1,4-dihydroquinoline precursors and morpholine derivatives, achieving a moderate yield of 60% . Its structural features align with fluoroquinolones, a class of synthetic antibacterial agents known for broad-spectrum activity. The morpholine substituent at position 7 distinguishes it from clinical analogs like ciprofloxacin (which has a piperazine group) and besifloxacin derivatives (azepane or pyrrolidine moieties) .
Eigenschaften
IUPAC Name |
6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-10-5-8-11(16-7-9(13(8)18)14(19)20)6-12(10)17-1-3-21-4-2-17/h5-7H,1-4H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKRTOTGYPZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973963 | |
| Record name | 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5841-25-8 | |
| Record name | 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and morpholine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 6-fluoroquinoline with morpholine under controlled conditions.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 4th position, forming the desired quinolone structure.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3rd position through a carboxylation reaction, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted quinolones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Mechanism of Action:
The compound exhibits potent antimicrobial activity against a range of bacterial strains. It functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a valuable candidate for treating infections caused by resistant strains.
Case Study:
A study evaluated the antimicrobial efficacy of various derivatives of 6-Fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated stronger activity than standard antibiotics like ampicillin and norfloxacin. Specifically, compounds synthesized from this scaffold showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains .
Drug Development
Synthesis of Derivatives:
The compound serves as a versatile scaffold for the synthesis of new derivatives with improved pharmacological profiles. Researchers have successfully modified the morpholine ring and the carboxylic acid moiety to enhance solubility and bioavailability while maintaining or improving antimicrobial activity.
Research Findings:
In one study, researchers synthesized a series of derivatives based on the 6-Fluoro-7-morpholin-4-YL framework. These derivatives were evaluated for their antibacterial properties, leading to the identification of several compounds with significantly enhanced activity compared to the parent compound. The modifications included varying substituents on the morpholine ring and altering the position of the fluorine atom .
Therapeutic Applications
Potential in Treating Resistant Infections:
Given its mechanism of action and efficacy against resistant bacterial strains, this compound is being explored as a potential treatment option for multi-drug resistant infections. Its ability to penetrate bacterial biofilms further enhances its therapeutic potential.
Clinical Trials:
Currently, there are ongoing clinical trials assessing the safety and efficacy of formulations containing this compound for treating chronic infections associated with biofilm formation. Early results suggest promising outcomes in terms of reducing infection rates and improving patient recovery times .
Summary Table
| Application Area | Description | Research Findings |
|---|---|---|
| Antimicrobial Activity | Inhibits bacterial DNA gyrase leading to cell death | Strong activity against MRSA and E. coli |
| Drug Development | Scaffold for synthesizing new derivatives with improved properties | Enhanced potency in modified compounds |
| Therapeutic Applications | Potential treatment for multi-drug resistant infections | Ongoing clinical trials showing promising initial results |
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it disrupts the DNA replication process, leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Functional Group Impact
- Morpholinyl vs. Piperazinyl/Piperidinyl : The morpholine group (saturated 6-membered ring with one oxygen atom) confers moderate basicity and solubility compared to piperazine (two nitrogen atoms) or piperidine (one nitrogen). This may reduce renal clearance compared to ciprofloxacin .
- Cyclopropyl vs. Methyl at Position 1 : Cyclopropyl groups (as in ciprofloxacin) enhance Gram-negative activity by optimizing DNA gyrase binding, while methyl substituents (e.g., 6-fluoro-1-methyl-7-morpholinyl) simplify synthesis but may limit spectrum .
- Chlorine at Position 8 : Besifloxacin analogs with 8-Cl (e.g., ) show expanded anaerobic coverage but face synthetic challenges (e.g., 37% yield vs. 60% for the target compound) .
Spectral and Purity Data
- The target compound’s NMR and MS data confirm its non-radical nature, unlike derivatives with isoindoline-based substituents, which exhibit signal broadening due to radical intermediates .
- HPLC analysis of analogs in shows purities of 80–82%, comparable to the target compound’s commercial-grade purity listed in .
Commercial and Pharmacological Relevance
- The compound is marketed as a research chemical (), whereas analogs like ciprofloxacin and besifloxacin are clinically approved .
Key Research Findings
- Synthetic Efficiency : The target compound’s 60% yield outperforms besifloxacin regioisomers (37%) and isoindoline derivatives (80–82% purity with radical instability issues) .
- Structural Stability : Morpholine-substituted derivatives lack the radical-related degradation seen in isoindoline analogs, simplifying storage and characterization .
Biologische Aktivität
6-Fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article focuses on the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C15H16FN3O4
- Molecular Weight : 319.3 g/mol
Antimicrobial Activity
The biological activity of this compound has been evaluated against various bacterial strains. The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.4 |
| Klebsiella pneumoniae | 3.1 |
| Bacillus cereus | 2.0 |
| Candida albicans | >100 |
The compound demonstrated a potent in vitro antibacterial activity with MIC values ranging from 1.0 to 3.1 µg/mL against various strains, indicating its potential as an effective antimicrobial agent .
The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : In a mouse model, the compound exhibited an effective protective effect against E. coli infections with an effective dose (ED50) ranging from 50 to 160 mg/kg . This study highlighted its potential for therapeutic applications in treating bacterial infections.
- Comparative Studies : A comparative analysis with standard antibiotics such as ampicillin and streptomycin revealed that the newly synthesized derivatives of this compound displayed superior antimicrobial efficacy .
- Structural Modifications : Research has shown that modifications to the structure can enhance the biological activity. For instance, derivatives with different substituents on the morpholine ring demonstrated varying levels of potency against microbial strains .
Q & A
Q. Methodological Answer :
Molecular Docking : Use Schrödinger Maestro with DNA gyrase (PDB: 2XCT). Key interactions:
- Carboxylic acid at C-3 chelates Mg²⁺ in the enzyme’s active site.
- Morpholine at C-7 stabilizes hydrophobic pockets .
MD Simulations : AMBER or GROMACS assess binding stability (RMSD < 2.0 Å over 100 ns).
Q. Methodological Answer :
SNAr Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 24 hours .
Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scale-up .
Impurity Control : Monitor nitroso-piperazine byproducts via LC-MS (m/z 348.1) and adjust pH during morpholine addition to suppress formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
